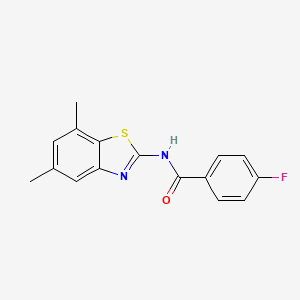

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C16H13FN2OS and its molecular weight is 300.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitumor Properties

Benzothiazole derivatives have been extensively investigated for their antitumor properties. A study highlighted the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which showed potent cytotoxic activity in vitro against certain human breast cancer cell lines, but were inactive against prostate, nonmalignant breast, and colon cells (Hutchinson et al., 2001). Another research focused on novel 4-thiazolidinone derivatives, designed to act as benzodiazepine receptor agonists with anticonvulsant properties, suggesting the versatility of benzothiazole derivatives in medical applications (Faizi et al., 2017).

Mechanism of Action

The mechanism of action of benzothiazole derivatives has been linked to the induction of cytochrome P450 enzymes, crucial for their antitumor activity. For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was studied for its selective inhibitory activity against lung, colon, and breast cancer cell lines, not relying on CYP1A1 expression for its antitumor effects (Mortimer et al., 2006). Additionally, the formation of DNA adducts and induction of DNA damage in sensitive breast cancer cells further elucidates the potential mechanism through which these compounds exert their effects (Trapani et al., 2003).

Drug Delivery Systems

The development of drug delivery systems using benzothiazole derivatives has also been explored. Research into bioactive molecule encapsulation on metal-organic frameworks for controlled drug delivery emphasizes the importance of these compounds in developing novel therapeutic strategies (Noorian et al., 2020). Another study proposed apoferritin as a robust and biocompatible drug delivery vehicle for antitumor benzothiazoles, addressing formulation and bioavailability issues related to their clinical application (Breen et al., 2019).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been known to exhibit anti-tubercular and anti-inflammatory properties, suggesting potential targets could be enzymes or proteins involved in these biological processes.

Mode of Action

Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interfere with essential biochemical processes of the bacteria

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives , it is plausible that this compound may affect pathways essential for the survival and proliferation of Mycobacterium tuberculosis.

Pharmacokinetics

The compound’s structure suggests it may have good pharmacokinetic properties

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may inhibit the growth of Mycobacterium tuberculosis.

Propriétés

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2OS/c1-9-7-10(2)14-13(8-9)18-16(21-14)19-15(20)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNMXXVCGOLHJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2871878.png)

![2,4-Dimethyl 5-[2-(4-chlorobenzenesulfonyl)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2871881.png)

![2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2871883.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2871893.png)